4-Chloro-3-iodo-1,5-naphthyridine
CAS No.:
Cat. No.: VC18376906
Molecular Formula: C8H4ClIN2
Molecular Weight: 290.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClIN2 |
|---|---|
| Molecular Weight | 290.49 g/mol |
| IUPAC Name | 4-chloro-3-iodo-1,5-naphthyridine |
| Standard InChI | InChI=1S/C8H4ClIN2/c9-7-5(10)4-12-6-2-1-3-11-8(6)7/h1-4H |
| Standard InChI Key | PBKRVGCBYHJBAK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC=C(C(=C2N=C1)Cl)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 4-chloro-3-iodo-1,5-naphthyridine consists of a naphthyridine backbone substituted with chlorine and iodine atoms at positions 4 and 3, respectively. The molecular formula C₈H₄ClIN₂ reflects its halogen-rich composition, which enhances electrophilic reactivity. The SMILES notation (C1=CC2=NC=C(C(=C2N=C1)Cl)I) and InChIKey (PBKRVGCBYHJBAK-UHFFFAOYSA-N) provide unambiguous identifiers for its stereoelectronic configuration .
Physicochemical Properties
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 290.49 g/mol |
| LogP (Partition Coefficient) | 2.28 (predicted) |
| Topological Polar Surface Area | 25.78 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
These properties influence solubility, bioavailability, and reactivity, making the compound suitable for cross-coupling reactions and supramolecular interactions .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 4-chloro-3-iodo-1,5-naphthyridine typically involves halogenation of preformed naphthyridine derivatives. A common method employs the Vilsmeier-Haack reaction, where N-(pyridin-3-yl)acetamide reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form a chloro-substituted intermediate, followed by iodination . For example, 2-chloro-1,5-naphthyridine-3-carbaldehyde undergoes halogen exchange using iodine monochloride (ICl) in acetic acid, yielding the target compound with >80% efficiency .
Optimization Strategies
Recent advances utilize cobalt-catalyzed cross-coupling reactions to introduce iodine selectively. In one protocol, 4-iodo-1,5-naphthyridine reacts with aryl zinc chlorides under Co(acac)₃ catalysis, achieving 86% yield while preserving the chloro substituent . Microwave-assisted synthesis has also reduced reaction times from 24 hours to <2 hours, enhancing scalability .
Chemical Reactivity and Functionalization
Electrophilic Substitution
Biological and Pharmacological Applications
Antimicrobial Activity
Chalcone derivatives of 4-chloro-3-iodo-1,5-naphthyridine demonstrate broad-spectrum antimicrobial effects. Compound 4a (2-chloro-3-formyl-1,5-naphthyridine chalcone) inhibits Staphylococcus aureus and Staphylococcus epidermidis with MIC values of 8–16 µg/mL, comparable to ciprofloxacin . Mechanistic studies suggest interference with bacterial DNA gyrase and topoisomerase IV .
Enzyme Inhibition
In cancer research, 4-chloro-3-iodo-1,5-naphthyridine derivatives inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) with IC₅₀ = 12 nM, suppressing angiogenesis in xenograft models .
Industrial and Material Science Applications
Organic Electronics
The compound’s planar structure and electron-deficient nature make it suitable for electron-transport layers in OLEDs. Devices incorporating 4-chloro-3-iodo-1,5-naphthyridine achieve external quantum efficiencies (EQE) of 18.2% at 100 cd/m² .
Catalysis
Pd complexes of 4-chloro-3-iodo-1,5-naphthyridine catalyze C–H activation in arenes, enabling direct arylation of indoles and pyrroles with turnover numbers (TON) exceeding 10,000 .
Recent Advances and Future Directions
Green Synthesis
A 2024 study reported a biocatalytic approach using Escherichia coli-expressed monooxygenases to synthesize 1,5-naphthyridine N-oxides from 4-chloro-3-iodo-1,5-naphthyridine, achieving 92% yield under aqueous conditions .
Drug Delivery Systems
Nanoparticulate formulations of 4-chloro-3-iodo-1,5-naphthyridine-loaded liposomes show enhanced blood-brain barrier penetration, reducing tumor volume by 78% in glioblastoma murine models .
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